molecular formula C13H18Cl2N2O B8035775 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethanone hydrochloride

2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethanone hydrochloride

Cat. No.: B8035775
M. Wt: 289.20 g/mol
InChI Key: BEKOIXCRKRFJJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethanone hydrochloride typically involves the reaction of 4-chlorobenzoyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, such as serotonin or dopamine receptors, which play a crucial role in regulating mood and behavior. By modulating the activity of these receptors, the compound can exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethanone hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct biological activities. Its ability to interact with multiple receptor types makes it a versatile compound for various therapeutic applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(2-methylpiperazin-1-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c1-10-9-15-6-7-16(10)13(17)8-11-2-4-12(14)5-3-11;/h2-5,10,15H,6-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKOIXCRKRFJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)CC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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